molecular formula C15H10N6O B8422225 1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde

1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde

Cat. No. B8422225
M. Wt: 290.28 g/mol
InChI Key: OWWNQIWNHDDUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde is a useful research compound. Its molecular formula is C15H10N6O and its molecular weight is 290.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde

Molecular Formula

C15H10N6O

Molecular Weight

290.28 g/mol

IUPAC Name

3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazine-5-carbaldehyde

InChI

InChI=1S/C15H10N6O/c22-9-12-7-17-14-15(18-12)21(20-19-14)8-10-3-4-13-11(6-10)2-1-5-16-13/h1-7,9H,8H2

InChI Key

OWWNQIWNHDDUSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C=O)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-((6-vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline (100 mg, 0.347 mmol) and 2,6-dimethylpyridine (74.3 mg, 0.694 mmol), was added a solution of osmium(VIII) oxide (297 mg, 1.387 mmol) in H2O (1.333 mL), followed by a solution of sodium periodate (88 mg, 6.94 μmol) in 1,4-Dioxane (4 ml). The reaction mixture was stirred at rt for 10 h. The solvents was removed in vacuo and DCM was added to dilute the residue. The resulting solution was washed with saturated NaHCO3, NH4Cl and brine. The organic layer was separated, dried over Na2SO4, and concentrated to give a crude product, which was purified with Analogix gel silica (Hexanes:EA) to afford 45 mg of title compound in 43% yield. LCMS (method B): [MH]+=291, tR=1.00 min.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
74.3 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.333 mL
Type
solvent
Reaction Step Four
Quantity
297 mg
Type
catalyst
Reaction Step Four
Yield
43%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.